-(4-Methylpiperazin-1-yl)pyridin-2-amine (5-MPPA) is a small organic molecule with potential applications in medicinal chemistry. Studies suggest it may possess various biological activities, including:
-MPPA can be used as a tool in various biological assays to study cellular processes and signaling pathways. Its specific applications may include:
5-(4-Methylpiperazin-1-yl)pyridin-2-amine is an organic compound with the molecular formula C₁₀H₁₆N₄ and a molecular weight of approximately 192.26 g/mol. It is characterized by a pyridine ring substituted at the 2-position with an amine group, and at the 5-position with a 4-methylpiperazine moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties.
Research indicates that 5-(4-Methylpiperazin-1-yl)pyridin-2-amine exhibits promising biological activities. It has been studied for its potential as an inhibitor of various enzymes and receptors, particularly in oncology. The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development. Specific studies have shown its efficacy against certain cancer cell lines, suggesting its role as a lead compound in cancer therapy .
The synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine typically involves multi-step organic reactions, which may include:
These synthesis routes are essential for producing the compound for research and application purposes .
5-(4-Methylpiperazin-1-yl)pyridin-2-amine has several applications, particularly in:
These applications highlight its versatility in both medicinal chemistry and research contexts .
Interaction studies of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine focus on its binding affinities and inhibitory effects on various biological targets. These studies typically involve:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, aiding in the design of more effective derivatives .
Several compounds share structural similarities with 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(Pyridin-3-yl)piperazine hydrochloride | 1010133-97-7 | 0.85 |
5-(4-Ethylpiperazin-1-yl)pyrimidine | 894853-96-4 | 0.61 |
1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | 0.76 |
5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine | 22379497 | 0.71 |
The uniqueness of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine lies in its specific combination of a methylpiperazine moiety with a pyridine ring, which enhances its ability to interact with biological targets compared to other similar compounds. Its specific structural features contribute to its unique pharmacological profile, making it a valuable candidate for further research and development .
Corrosive;Acute Toxic;Irritant;Health Hazard